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molecular formula C10H14O3 B8603291 2-(1-Hydroxy-1-methyl-ethyl)-3-methoxy-phenol

2-(1-Hydroxy-1-methyl-ethyl)-3-methoxy-phenol

Cat. No. B8603291
M. Wt: 182.22 g/mol
InChI Key: KSCBHWCXIXKTRV-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

To a solution of 2-(1-Hydroxy-1-methyl-ethyl)-3-methoxy-phenol dissolved in acetic acid (50 mL) was added 10% palladium on charcoal (500 mg), water (6 mL), and ammonium formate (7.82 g, 124 mmol). After refluxing for 1 hour, the reaction was cooled and filtered through celite. The celite pad was washed with ethyl acetate (500 mL). Water (300 mL) was added to the filtrate, and the mixture was basified (pH=8) using solid sodium bicarbonate. The ethyl acetate layer was collected and washed with water, brine, dried using anhydrous sodium sulfate and concentrated to yield 2-Isopropyl-3-methoxy-phenol (3.68 g, 92%) as pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
7.82 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]([C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:6]=1[OH:13])([CH3:4])[CH3:3].O.C([O-])=O.[NH4+]>C(O)(=O)C.[Pd]>[CH:2]([C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:6]=1[OH:13])([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C1=C(C=CC=C1OC)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
7.82 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The celite pad was washed with ethyl acetate (500 mL)
ADDITION
Type
ADDITION
Details
Water (300 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was collected
WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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